molecular formula C8H16N2O2 B1420052 N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 1211463-67-0

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B1420052
CAS RN: 1211463-67-0
M. Wt: 172.22 g/mol
InChI Key: ZCLHUMHWSLEDIO-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine, also known as DMPEA or 2C-E, is a synthetic compound that belongs to the phenethylamine class of chemicals. DMPEA has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Synthesis of Key Intermediates

  • The compound is used in the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. This process involves a novel synthesis method using unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (Rádl et al., 2009).

Catalyzed Synthesis of Pyrroles

  • Microwave-assisted polystyrene sulfonate-catalyzed synthesis of pyrroles from amines and 2,5-dimethoxytetrahydrofuran is another application, producing pyrroles with polyaromatic amines. This is significant in the area of pharmacologically active molecules (Cárdenas et al., 2012).

Cyclization Using Catalysts

  • The compound is involved in cyclization processes using Ag or Au catalysts to lead to different types of pyrroles, which are important in various chemical syntheses (Gusev et al., 1971).

Room Temperature Synthesis

  • An efficient method for the synthesis of N-aryl pyrroles at room temperature using this compound has been developed. This method boasts advantages such as easy reaction workup and high yield (Naeimi & Dadaei, 2014).

Modified Clauson-Kaas Reaction

  • A modified Clauson-Kaas reaction for the synthesis of unstable pyrroles has been developed, involving this compound. This new procedure avoids heat or strongly acidic conditions that cause decomposition of pyrroles (Gourlay et al., 2006).

Protection of Primary Amines

  • This compound is used in the protection of primary amines by incorporating them into an N-substituted 2,5-dimethylpyrrole system, which affords protection against various conditions and reagents (Bruekelman et al., 1984).

Facile Sonochemical Heterocyclization

  • The compound is involved in the facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines, using sulfonated multi-walled carbon nanotubes as a recyclable catalyst. This method is noted for its simplicity and high purity of products (Naeimi & Dadaei, 2017).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-11-8(12-2)6-10-7-4-3-5-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHUMHWSLEDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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